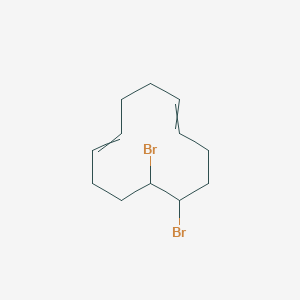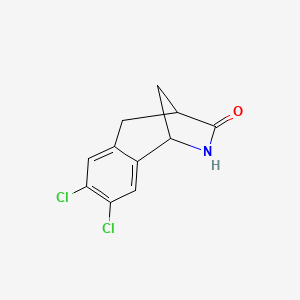
6-Chloro-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 6th position, a thioxo group at the 2nd position, and a p-tolyl group at the 3rd position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-aminobenzamide and p-tolyl isothiocyanate.
Condensation Reaction: The 6-chloro-2-aminobenzamide undergoes a condensation reaction with p-tolyl isothiocyanate in the presence of a suitable base, such as triethylamine, to form the intermediate 6-chloro-2-(p-tolyl)thiourea.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to yield the final product, 6-Chloro-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
6-Chloro-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form the corresponding dihydroquinazolinone derivative.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Chloro-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
6-Chloro-2-thioxo-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
6-Chloro-2-thioxo-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a 4-methoxyphenyl group instead of a p-tolyl group.
Uniqueness
6-Chloro-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. The p-tolyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
特性
CAS番号 |
92427-85-5 |
|---|---|
分子式 |
C15H11ClN2OS |
分子量 |
302.8 g/mol |
IUPAC名 |
6-chloro-3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-2-5-11(6-3-9)18-14(19)12-8-10(16)4-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChIキー |
FVUJIWLEOFQUMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


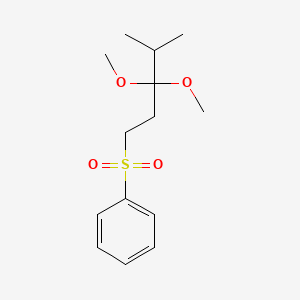
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)
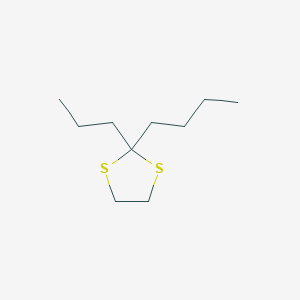

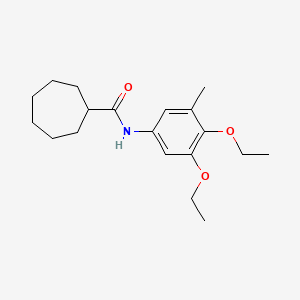
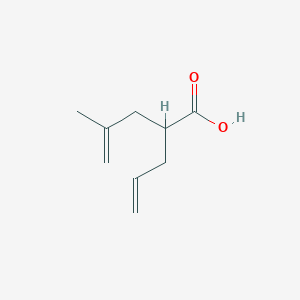
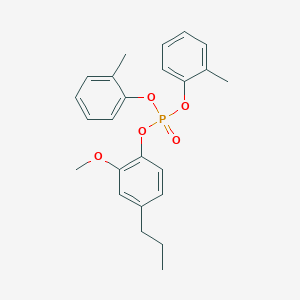

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
